

In-Depth Analysis of 3-Amino-2-bromophenol: A Theoretical Perspective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-bromophenol

Cat. No.: B185791

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Abstract

3-Amino-2-bromophenol is a substituted aromatic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide synthesizes available theoretical data on **3-Amino-2-bromophenol**, providing a foundation for future research and development. Due to a lack of extensive dedicated theoretical studies on this specific molecule in published literature, this guide also outlines the standard computational methodologies that would be employed for such an analysis, serving as a blueprint for further investigation.

Introduction

3-Amino-2-bromophenol (C_6H_6BrNO) is a halogenated aminophenol whose structural features—an electron-donating amino group, an electron-withdrawing bromine atom, and a hydroxyl group on a benzene ring—suggest a rich and complex electronic environment. These functionalities can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions, making it an interesting candidate for crystal engineering and as a building block in the synthesis of more complex molecules. This document will explore the theoretical underpinnings of its molecular geometry and electronic landscape.

Molecular Structure and Properties

While comprehensive theoretical studies specifically detailing the molecular structure of **3-Amino-2-bromophenol** are not widely available in the current body of scientific literature, we can infer its properties from foundational chemical principles and the computational analysis of similar structures. The key structural features include the phenolic hydroxyl group, the amino group, and the bromine atom substituted on the benzene ring.

Table 1: Predicted Physicochemical Properties of **3-Amino-2-bromophenol**

Property	Predicted Value	Source
Molecular Formula	C ₆ H ₆ BrNO	PubChem[1]
Molecular Weight	188.02 g/mol	-
Monoisotopic Mass	186.96329 Da	PubChem[2][3][4]
XlogP (predicted)	1.6	PubChem[4]
Topological Polar Surface Area (TPSA)	46.3 Å ²	-
Hydrogen Bond Donors	2	-
Hydrogen Bond Acceptors	1	-
Rotatable Bonds	0	-

Note: Some properties are computationally predicted and provided by chemical databases.

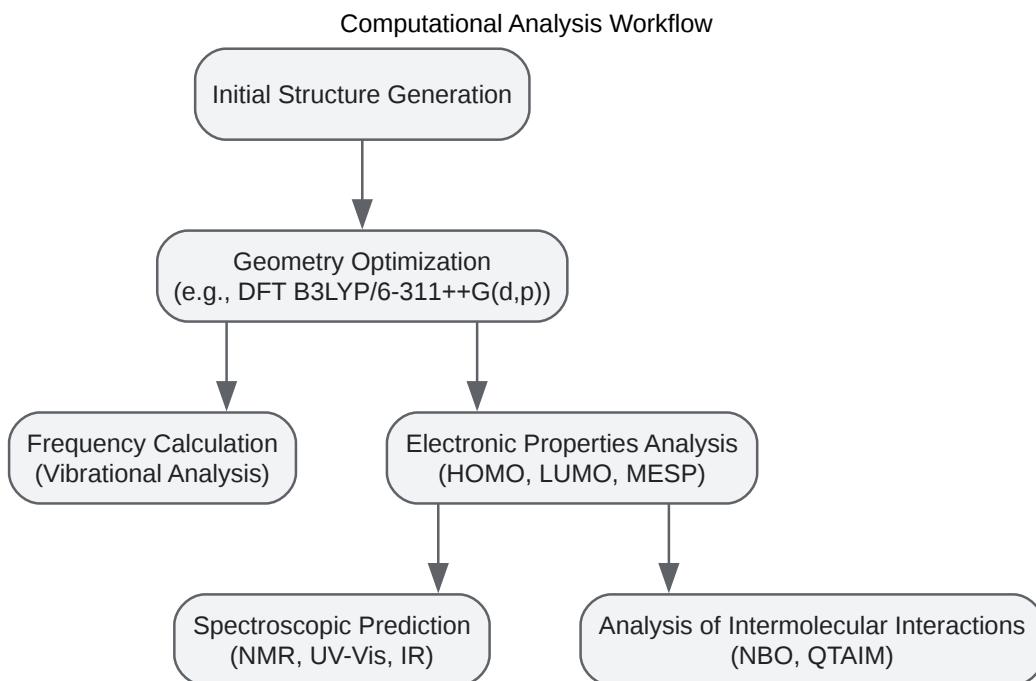
Theoretical and Computational Methodology

To perform a thorough theoretical study of **3-Amino-2-bromophenol**, a standard computational chemistry workflow would be implemented. This section details the typical protocols for such an investigation.

Computational Workflow

The logical flow of a theoretical analysis of a small molecule like **3-Amino-2-bromophenol** is depicted below. This workflow starts with geometry optimization and proceeds to more detailed

electronic structure and spectroscopic predictions.



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Caption: A typical workflow for the theoretical study of a molecule.

Density Functional Theory (DFT) Calculations

A common and robust method for these types of studies is Density Functional Theory (DFT). A study on related aminobenzene precursors utilized the B3LYP functional with a 6-311+G(d,p) basis set, a methodology that provides a good balance between accuracy and computational cost for organic molecules.[\[5\]](#)

Experimental Protocol: Geometry Optimization and Electronic Structure Calculation

- Initial Structure Construction: The initial 3D structure of **3-Amino-2-bromophenol** is built using molecular modeling software (e.g., GaussView, Avogadro).

- Computational Method Selection:
 - Theory: Density Functional Theory (DFT) is selected for the calculations.
 - Functional: The B3LYP hybrid functional is chosen for its proven performance with organic molecules.
 - Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for more accurate geometry and property calculations.
- Software: A quantum chemistry software package such as Gaussian is used to perform the calculations.[\[5\]](#)
- Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
- Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.
- Electronic Property Analysis: Following successful optimization, various electronic properties are calculated:
 - Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's electronic reactivity.
 - Molecular Electrostatic Potential (MESP): The MESP is calculated and mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.
 - Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

Predicted Molecular Properties (Based on Theoretical Approach)

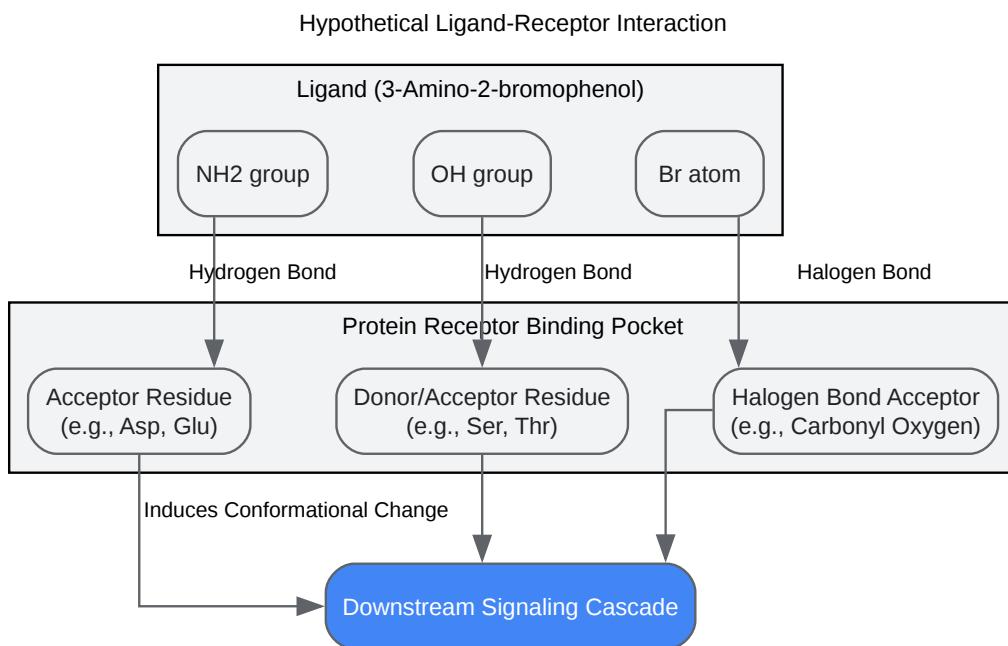
While specific published data is scarce, a theoretical study would likely reveal the following:

- Optimized Geometry: The calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule. Intramolecular hydrogen bonding between the hydroxyl and amino groups, or between the hydroxyl/amino groups and the bromine atom, would be investigated.
- Electronic Structure: The HOMO would likely be localized on the electron-rich aromatic ring, particularly near the amino and hydroxyl groups, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the aromatic ring, with potential contributions from the bromine atom's anti-bonding orbitals.
- Spectroscopic Data: Theoretical calculations would yield predicted IR, Raman, and NMR spectra. The vibrational frequencies from the frequency calculation would correspond to specific bond stretches and bends, aiding in the interpretation of experimental spectroscopic data.

Potential Signaling Pathways and Interactions

In a biological context, the structure of **3-Amino-2-bromophenol** suggests potential interactions with various biological targets. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, while the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The following diagram illustrates a hypothetical interaction pathway where **3-Amino-2-bromophenol** acts as a ligand binding to a protein receptor.



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Caption: Potential intermolecular interactions of **3-Amino-2-bromophenol**.

Conclusion

This technical guide provides a framework for understanding the molecular structure and properties of **3-Amino-2-bromophenol** from a theoretical standpoint. While there is a notable absence of dedicated computational studies on this molecule in the existing literature, the established methodologies of computational chemistry, particularly DFT, offer a powerful means to elucidate its characteristics. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in drug development and materials science, encouraging and guiding future theoretical and experimental investigations into this promising molecule. Further research is warranted to fully characterize its potential and validate these theoretical predictions.

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